N-(4-nitrophenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide
Description
N-(4-Nitrophenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide is a heterocyclic amide derivative featuring a benzofuran core substituted with a nitro group at the para position of the phenyl ring, a thiophene-linked acetamide moiety at the 3-position, and a carboxamide group at the 2-position. Its synthesis typically involves coupling reactions between activated intermediates such as carbohydrazonoyl chlorides and aromatic amines, as seen in analogous protocols for related compounds .
Properties
IUPAC Name |
N-(4-nitrophenyl)-3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S/c25-18(12-15-4-3-11-30-15)23-19-16-5-1-2-6-17(16)29-20(19)21(26)22-13-7-9-14(10-8-13)24(27)28/h1-11H,12H2,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSDKIGAHRIZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other benzofuran carboxamides, thiophene-containing amides, and nitroaryl derivatives. Key differences in substituents, electronic effects, and bioactivity are highlighted below.
Structural Analogues with Thiophene/Amide Linkages
- N-(2-Nitrophenyl)thiophene-2-carboxamide (): Key Differences: Lacks the benzofuran core and acetamide spacer. Structural Impact: The absence of the benzofuran ring reduces planarity, leading to smaller dihedral angles (8.50–13.53°) between the thiophene and nitrobenzene rings compared to the target compound’s fused benzofuran system. This difference may alter π-π stacking interactions in crystalline states or biological targets .
- 3-[2-(4-Chlorophenoxy)acetamido]-N-(3-Methoxyphenyl)-1-Benzofuran-2-Carboxamide (): Key Differences: Replaces the thiophen-2-yl group with a 4-chlorophenoxy moiety and introduces a methoxyphenyl carboxamide. Electronic Effects: The 4-chlorophenoxy group enhances lipophilicity, while the methoxy group introduces steric hindrance. These changes may reduce solubility but improve membrane permeability compared to the thiophene-containing analogue .
Nitroaryl Derivatives with Heterocyclic Cores
- N-(4-Nitrophenyl)Furan-2-Carbohydrazonoyl Chloride (): Key Differences: A precursor with a furan ring instead of benzofuran and a carbohydrazonoyl chloride group. Reactivity: The chloride group enables nucleophilic substitution, whereas the target compound’s carboxamide group favors hydrogen bonding. This distinction impacts their roles in synthesis (precursor vs. final product) and stability .
N-(2-Nitrophenyl)Furan-2-Carboxamide ():
- Key Differences : Substitutes thiophene with furan and positions the nitro group at the ortho position.
- Electronic Properties : The ortho-nitro group induces greater steric strain and reduced resonance stabilization compared to the para-nitro isomer in the target compound. This strain may lower thermal stability .
Physicochemical and Pharmacological Comparisons
Solubility and Lipophilicity
Analysis: The target compound’s para-nitro group and benzofuran core increase logP compared to ortho-nitro analogues, suggesting higher membrane permeability but lower aqueous solubility. The 4-chlorophenoxy derivative () is more lipophilic, which may enhance blood-brain barrier penetration .
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